2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride
Description
Properties
IUPAC Name |
2-[(2-ethylpyrrolidine-2-carbonyl)amino]pent-4-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.ClH/c1-3-6-9(10(15)16)14-11(17)12(4-2)7-5-8-13-12;/h3,9,13H,1,4-8H2,2H3,(H,14,17)(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOIFWOUDHDRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)NC(CC=C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkylating agent.
Formylation: The formamido group is added through a formylation reaction, often using formic acid or a formylating reagent.
Addition of the Pent-4-enoic Acid Moiety: The pent-4-enoic acid moiety is introduced through a coupling reaction, typically using a carboxylic acid derivative and a coupling agent like EDCI or DCC.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group or the pent-4-enoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that compounds with similar frameworks can exhibit significant biological activity, including anti-inflammatory and analgesic properties.
Anticancer Activity
Studies have shown that derivatives of pent-4-enoic acid can act as inhibitors of various cancer cell lines. The incorporation of the ethylpyrrolidine moiety may enhance the selectivity and efficacy against tumor cells by modulating receptor interactions and metabolic pathways.
Neuropharmacology
Given the presence of the pyrrolidine ring, this compound is also being investigated for its neuropharmacological effects. Pyrrolidine derivatives are known to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression.
Enzyme Inhibition
Research has indicated that compounds similar to 2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride can inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial in developing treatments for metabolic disorders and other diseases where enzyme regulation is vital.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated various derivatives of pent-4-enoic acid and their effects on cancer cell proliferation. Results demonstrated that certain modifications led to enhanced potency against breast cancer cells, suggesting that this compound could be a candidate for further development as an anticancer agent .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, researchers evaluated the effects of pyrrolidine-containing compounds on cognitive function in animal models. The results indicated that these compounds could improve memory retention and reduce anxiety-like behaviors, highlighting their potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural motifs with "2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride," enabling comparative analysis:
2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride (CAS: 1803566-86-0) Structure: Contains a trifluoroethylamino-acetamido substituent instead of the ethylpyrrolidinyl group. Molecular Formula: C₉H₁₄ClF₃N₂O₃ (MW: 290.67). Key Differences: The trifluoroethyl group increases electronegativity and metabolic resistance compared to the ethylpyrrolidine moiety. Fluorine atoms enhance binding affinity to hydrophobic pockets in target proteins. The hydrochloride salt ensures similar solubility .
syn-2-(Dimethylamino)-3-(4-fluorophenyl)pent-4-enoic acid hydrochloride Structure: Features a dimethylamino group and a 4-fluorophenyl substituent on the pent-4-enoic acid backbone. Key Differences: The aromatic fluorophenyl group may confer improved π-π stacking interactions in biological systems. The dimethylamino group, being less bulky than pyrrolidine, could reduce steric hindrance in binding sites. This compound’s hydrochloride salt similarly enhances aqueous solubility .
2-((2-Acetamidoethylthio)carbonyl)pent-4-enoic acid Structure: A thioester derivative with an acetamidoethylthio group. Key Differences: The thioester linkage increases susceptibility to hydrolysis compared to the amide bond in the target compound. This may limit stability in physiological environments but could serve as a prodrug or intermediate in synthesis .
trans-2,3-Dioxo-5-(2’-hydroxyphenyl)-pent-4-enoic acid Structure: A degradation product of polycyclic aromatic hydrocarbons, featuring a diketone and hydroxyphenyl group. Key Differences: The absence of nitrogen substituents and presence of diketone groups suggest distinct reactivity, such as participation in oxidative pathways or chelation of metal ions. This compound is more relevant in environmental degradation studies than pharmaceutical contexts .
Comparative Data Table
Key Findings from Research
- Hydrochloride Salts: Compounds like the target and its trifluoroethyl/dimethylamino analogs benefit from improved solubility, critical for in vitro assays or formulations .
- Substituent Effects :
- Fluorinated Groups (e.g., trifluoroethyl): Enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions .
- Aromatic Rings (e.g., 4-fluorophenyl): Improve target engagement through π-π stacking, as seen in kinase inhibitors .
- Thioesters : Offer synthetic versatility but reduce stability, limiting direct therapeutic use .
- Degradation Pathways: Compounds like trans-2,3-dioxo-5-(2’-hydroxyphenyl)-pent-4-enoic acid highlight environmental persistence and catabolic routes, contrasting with the pharmaceutical focus of other analogs .
Biological Activity
2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride (CAS No. 1803570-21-9) is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H21ClN2O3, with a molecular weight of 276.76 g/mol. The compound features a pent-4-enoic acid backbone modified with a pyrrolidine moiety, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has focused on its antibacterial and antifungal properties. The following sections detail its efficacy against various microorganisms.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of related compounds in the same structural family. For instance, analogues of 2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA). One such analogue exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against MRSA, suggesting that structural modifications can enhance antibacterial efficacy .
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Analogue 1 | 12.5 | MRSA |
| Vancomycin | 4.8 | MRSA |
| Linezolid | 0.1–4 | MRSA |
Antifungal Activity
The antifungal potential of this compound has not been extensively documented; however, related compounds have demonstrated activity against Candida species. For example, ethylzingerone, a structurally similar compound, was found to inhibit the growth of Candida albicans effectively . The mechanism involved disruption of amino acid biosynthesis pathways, which could be a target for further exploration in the context of this compound.
While specific mechanisms for this compound remain under investigation, insights can be drawn from related compounds:
- Inhibition of Cell Wall Synthesis : Similar compounds may interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Amino Acid Metabolism : As seen with ethylzingerone, targeting amino acid biosynthesis pathways could lead to fungicidal effects.
Case Studies
- Case Study on Antibacterial Efficacy : A recent study synthesized several analogues based on the structure of 2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid and tested them against MRSA. The study concluded that certain modifications significantly enhanced antibacterial properties while maintaining low toxicity profiles .
- Case Study on Antifungal Activity : In exploring antifungal agents, researchers have noted that compounds affecting amino acid biosynthesis pathways yield significant results against Candida species, indicating potential avenues for future research on this compound .
Q & A
Q. What are the recommended synthetic routes for 2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride?
Methodological Answer: The synthesis of this compound typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amine-containing intermediates. For example, pent-4-enoyl chloride (a related compound) is synthesized via halogenation of pent-4-enoic acid using thionyl chloride or phosphorus trichloride . Similarly, amidation reactions under inert conditions (e.g., using DCC/DMAP coupling agents) can form the formamido linkage. Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol or acetone) followed by recrystallization .
Q. How can researchers ensure purity during synthesis and purification?
Methodological Answer: Purity verification requires orthogonal analytical techniques:
- HPLC/LC-MS : To assess chemical purity and detect byproducts.
- NMR Spectroscopy : To confirm structural integrity and identify stereochemical impurities (e.g., ¹H/¹³C NMR for backbone verification) .
- Elemental Analysis : To validate stoichiometry, particularly for hydrochloride salts .
Reference standards (e.g., EP/Pharmaceutical-grade impurities) should be used for calibration .
Q. What analytical techniques are suitable for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry using programs like SHELXL for refinement .
- FT-IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, HCl salt N-H stretches) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural analysis?
Methodological Answer: Discrepancies in X-ray data (e.g., twinning, disorder) require robust refinement strategies:
- Use SHELXD for initial phase determination and SHELXL for anisotropic refinement, especially for high-resolution datasets .
- Validate hydrogen bonding networks and torsion angles against density functional theory (DFT) calculations.
- Cross-validate with spectroscopic data (e.g., NMR coupling constants for stereochemical assignments) .
Q. What degradation pathways are anticipated under varying pH and temperature?
Methodological Answer:
- Hydrolytic Degradation : The α,β-unsaturated ester (pent-4-enoic acid moiety) is susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives .
- Thermal Stability : Accelerated stability studies (40–60°C) under controlled humidity can identify decomposition products (e.g., decarboxylation or retro-amide reactions).
- Analytical Monitoring : Use LC-MS to track degradation intermediates, such as trans-2,3-dioxo derivatives observed in similar compounds .
Q. How to design experiments for studying biological interactions?
Methodological Answer:
- Binding Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for biological targets (e.g., enzymes or receptors).
- Computational Docking : Use molecular dynamics simulations to predict binding modes, leveraging crystallographic data for force-field parameterization .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation assays (e.g., human liver microsomes) .
Q. What strategies mitigate stereochemical challenges during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure pyrrolidine precursors to control the 2-ethylpyrrolidin-2-yl configuration .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective amidation .
- Dynamic Resolution : Utilize enzymatic resolution (e.g., lipases) to separate diastereomers during salt formation .
Q. How can computational modeling predict physicochemical properties?
Methodological Answer:
- LogP/Solubility : Use software like ACD/Labs or Schrödinger’s QikProp to estimate partition coefficients and solubility profiles.
- pKa Prediction : Apply quantum mechanical calculations (e.g., COSMO-RS) to determine ionization states of the hydrochloride salt .
- Stability Simulations : Molecular dynamics (MD) can model degradation pathways under simulated physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
